molecular formula C9H14N4OS B8481968 2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide CAS No. 1403864-75-4

2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide

Cat. No. B8481968
M. Wt: 226.30 g/mol
InChI Key: ZFWAGYIBCYFKEI-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

To a stirring solution of 4-(isopropylamino)-2-(methylthio)pyrimidine-5-carboxamide (170 g, 0.751 mol) in chloroform (22 L) was added portion-wise 3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (235.6 g, 0.902 mol) and the resulting solution was stirred at ambient temperature overnight. An additional amount of 3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (19.6 g, 0.075 mol) was added and the mixture was then stirred overnight at ambient temperature. The reaction solution was concentrated under reduced pressure to give the crude product as a white solid. The solids were triturated with ethyl acetate (1.5 L) at ambient temperature for 1 h, filtered, washed with ethyl acetate (250 mL), and dried in a vacuum oven overnight at 45° C. to afford 4-(isopropylamino)-2-(methylsulfinyl)pyrimidine-5-carboxamide (167.7 g, 92% yield) as white solid. MS (ESI) m/z 243.2 [M+1]+.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
235.6 g
Type
reactant
Reaction Step One
Quantity
22 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[C:10]([C:11]([NH2:13])=[O:12])=[CH:9][N:8]=[C:7]([S:14][CH3:15])[N:6]=1)([CH3:3])[CH3:2].C1(C2[O:24]N2S(C2C=CC=CC=2)(=O)=O)C=CC=CC=1>C(Cl)(Cl)Cl>[CH:1]([NH:4][C:5]1[C:10]([C:11]([NH2:13])=[O:12])=[CH:9][N:8]=[C:7]([S:14]([CH3:15])=[O:24])[N:6]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
C(C)(C)NC1=NC(=NC=C1C(=O)N)SC
Name
Quantity
235.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1N(O1)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
22 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1N(O1)S(=O)(=O)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was then stirred overnight at ambient temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product as a white solid
CUSTOM
Type
CUSTOM
Details
The solids were triturated with ethyl acetate (1.5 L) at ambient temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethyl acetate (250 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven overnight at 45° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)NC1=NC(=NC=C1C(=O)N)S(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 167.7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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